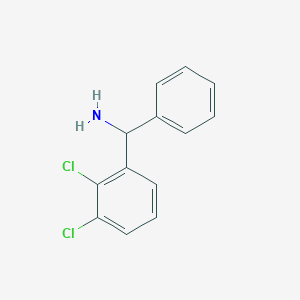

(2,3-Dichlorophenyl)(phenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3-dichlorophenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8,13H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEGYZAUBQOAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dichlorophenyl Phenyl Methanamine and Its Structural Analogs

Established Synthetic Routes and Their Mechanistic Considerations

Reductive Amination Approaches Utilizing Halogenated Aromatic Precursors

Reductive amination stands as a cornerstone for the synthesis of secondary and tertiary amines, offering a versatile and widely applicable method. researchgate.net This reaction typically involves the condensation of a carbonyl compound with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govmanchester.ac.uk For the synthesis of (2,3-Dichlorophenyl)(phenyl)methanamine, this approach would utilize 2,3-dichlorobenzaldehyde (B127699) and aniline (B41778) as the key precursors.

The mechanism commences with the nucleophilic attack of the amine (aniline) on the carbonyl carbon of the aldehyde (2,3-dichlorobenzaldehyde), forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields a Schiff base (imine). The crucial final step is the reduction of this imine to the target diarylmethanamine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Sodium cyanoborohydride is particularly advantageous as it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) over the starting aldehyde, allowing for a convenient one-pot reaction. whiterose.ac.uk

The reaction conditions are generally mild and tolerant of a range of functional groups. The choice of solvent and the pH of the reaction medium can be critical for optimizing the yield. Weakly acidic conditions are often favored to facilitate both the imine formation and the subsequent reduction.

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | A versatile and common reducing agent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Milder than NaBH₄, selective for imines over carbonyls. whiterose.ac.uk |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often used for reductive aminations. |

| Catalytic Hydrogenation (H₂/catalyst) | A "green" alternative, though may require higher pressures and temperatures. |

Metal-Catalyzed Cross-Coupling Strategies for Diarylmethanamine Formation (e.g., C-N Bond Formation)

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of aryl amines. researchgate.net This methodology is highly relevant for the synthesis of diarylmethanamines and could be adapted for the preparation of this compound.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. researchgate.net The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed to facilitate the catalytic cycle.

For the synthesis of the target compound, one could envision a strategy involving the coupling of a pre-formed (2,3-dichlorophenyl)methaneamine derivative with an appropriate aryl halide or, alternatively, the coupling of a (2,3-dichlorophenyl)boronic acid with a benzylamine (B48309) derivative.

Another powerful metal-catalyzed approach involves the rhodium-catalyzed asymmetric arylation of imines. nih.govnih.gov This method allows for the direct addition of an aryl group to an imine, often with high enantioselectivity when a chiral ligand is used. In the context of synthesizing this compound, an imine formed from either 2,3-dichlorobenzaldehyde and an amine or from benzaldehyde (B42025) and 2,3-dichloroaniline (B127971) could be reacted with an appropriate arylboronic acid in the presence of a rhodium catalyst. rsc.org

Table 2: Key Components in Metal-Catalyzed C-N Cross-Coupling

| Component | Role | Examples |

|---|---|---|

| Metal Catalyst | Facilitates the cross-coupling reaction. | Palladium(0) complexes, Rhodium(I) complexes. researchgate.netnih.gov |

| Ligand | Modulates the reactivity and stability of the metal catalyst. | Bulky phosphines (e.g., BINAP, XPhos), chiral dienes. |

| Base | Activates the amine and facilitates the catalytic cycle. | Sodium tert-butoxide, potassium phosphate. |

| Arylating Agent | Provides the aryl group for the C-N bond formation. | Aryl halides, arylboronic acids. |

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Halogenated Arylmethanamines

Nucleophilic aromatic substitution (SNAr) provides a direct route for the introduction of an amino group onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. researchgate.net While the two chlorine atoms in a dichlorobenzene ring are not strongly activating, under certain conditions, SNAr can still be a viable synthetic strategy.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. frontiersin.org The leaving group is subsequently eliminated, restoring the aromaticity of the ring. The rate of an SNAr reaction is highly dependent on the nature of the leaving group (halides are common), the strength of the nucleophile, and the presence of electron-withdrawing substituents ortho or para to the leaving group.

For the synthesis of a this compound precursor, one could consider the reaction of 1,2,3-trichlorobenzene (B84244) with benzylamine. The presence of three chlorine atoms would increase the electrophilicity of the aromatic ring, potentially allowing for the displacement of one of the chlorine atoms by the amine nucleophile. The regioselectivity of such a reaction would be an important consideration. Alternatively, a precursor such as 2,3-dichloro-1-(halomethyl)benzene could undergo nucleophilic substitution with aniline, although this would be an SN2 reaction at the benzylic position rather than a direct SNAr on the dichlorophenyl ring.

Innovative and Stereoselective Synthesis

Asymmetric Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral diarylmethanamines is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. Several strategies have been developed to achieve high enantioselectivity in the synthesis of these valuable molecules.

One prominent approach is the asymmetric arylation of imines, catalyzed by chiral transition metal complexes. nih.govwhiterose.ac.uk Chiral rhodium and palladium catalysts, in conjunction with chiral ligands, have been shown to be highly effective in mediating the enantioselective addition of arylboronic acids to imines. manchester.ac.ukrsc.org For the synthesis of a chiral derivative of this compound, an imine derived from 2,3-dichlorobenzaldehyde could be reacted with phenylboronic acid in the presence of a chiral catalyst system. The choice of the chiral ligand is critical in controlling the stereochemical outcome of the reaction.

Another powerful technique is asymmetric reductive amination. researcher.life This can be achieved by using a chiral reducing agent or, more commonly, a chiral catalyst that directs the stereoselective reduction of the intermediate imine. Chiral phosphoric acids have emerged as effective organocatalysts for this transformation. researchgate.net

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. nih.gov A chiral amine can be reacted with 2,3-dichlorobenzaldehyde to form a chiral imine, which then undergoes a diastereoselective reaction with a nucleophile. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine.

Table 3: Approaches to Asymmetric Synthesis of Chiral Diarylmethanamines

| Method | Description | Key Components |

|---|---|---|

| Asymmetric Arylation of Imines | Enantioselective addition of an aryl group to an imine. nih.govwhiterose.ac.uk | Chiral Rhodium or Palladium catalyst, chiral ligand, arylboronic acid. manchester.ac.ukrsc.org |

| Asymmetric Reductive Amination | Stereoselective reduction of an imine. researcher.life | Chiral catalyst (e.g., chiral phosphoric acid), reducing agent. researchgate.net |

| Chiral Auxiliaries | Use of a chiral molecule to direct a stereoselective reaction. nih.gov | Chiral amine or aldehyde precursor. |

Organocatalytic and Biocatalytic Approaches to Methanamine Frameworks

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-catalyzed reactions for the synthesis of chiral amines. nih.govprinceton.edu These methods often offer high enantioselectivity under mild reaction conditions.

Organocatalytic asymmetric reductive amination, often employing chiral Brønsted acids such as phosphoric acids, has been successfully applied to the synthesis of a wide range of chiral amines. researchgate.netresearcher.life The chiral catalyst activates the imine towards nucleophilic attack by a hydride source, such as a Hantzsch ester or a benzothiazoline, and controls the stereochemistry of the reduction. This approach is highly attractive due to its operational simplicity and the avoidance of transition metals.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity and operates under environmentally benign conditions. nih.gov For the synthesis of chiral amines, transaminases (TAs) and imine reductases (IREDs) are particularly relevant enzymes. mdpi.comnih.gov

Transaminases catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.com To synthesize a chiral this compound derivative, a prochiral diaryl ketone could be aminated with high enantioselectivity using a suitable transaminase.

Imine reductases catalyze the asymmetric reduction of imines to amines. nih.gov An imine formed from 2,3-dichlorobenzaldehyde and aniline could be stereoselectively reduced using an IRED to produce the desired chiral diarylmethanamine. The continuous discovery and engineering of new enzymes with tailored substrate specificities and activities are expanding the scope of biocatalysis in organic synthesis. nih.gov

Table 4: Innovative and Stereoselective Synthetic Approaches

| Approach | Catalyst/Mediator | Description |

|---|---|---|

| Organocatalytic Reductive Amination | Chiral Phosphoric Acids. researchgate.netresearcher.life | Asymmetric reduction of an imine using a metal-free catalyst. |

| Biocatalytic Transamination | Transaminases (TAs). mdpi.com | Enantioselective amination of a ketone using an enzyme. |

| Biocatalytic Imine Reduction | Imine Reductases (IREDs). nih.gov | Stereoselective reduction of an imine to an amine using an enzyme. |

Green Chemistry and Sustainable Synthesis Principles (e.g., Continuous Flow Processes)

The application of green chemistry principles to the synthesis of this compound and its analogs is primarily focused on improving reaction efficiency, minimizing waste, and utilizing safer reagents and conditions. A key strategy in this endeavor is the adoption of continuous flow processes, which offer significant advantages over traditional batch synthesis.

Continuous flow chemistry involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction occurs. This methodology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, particularly when dealing with highly reactive or unstable intermediates. rsc.org

One of the most prominent green methods applicable to the synthesis of this compound is catalytic reductive amination . This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. organic-chemistry.org In the context of synthesizing the target compound, this would involve the reaction of 2,3-dichlorobenzaldehyde with a source of ammonia (B1221849) or a protected amine, followed by reduction.

The use of molecular hydrogen as the reducing agent in catalytic reductive aminations is a particularly green approach due to its high atom economy, producing only water as a byproduct. rsc.org Flow reactors are especially well-suited for hydrogenations, as they allow for safe handling of gaseous reagents at high pressures and temperatures, and efficient mixing with the liquid phase containing the substrate and catalyst. frontiersin.org

While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles can be applied based on the synthesis of analogous diarylmethanamines. The advantages of such a system would include:

Enhanced Safety: Small reaction volumes in flow reactors minimize the risks associated with exothermic reactions or the handling of hazardous materials.

Improved Efficiency: Precise control over reaction conditions leads to higher conversions and selectivities, reducing the formation of byproducts.

Scalability: Scaling up production in a continuous flow system is often more straightforward than in batch processes, involving longer run times rather than larger reactors.

The development of a continuous flow process for the synthesis of diphenhydramine, a structurally related diarylmethane, highlights the potential of this technology for producing similar active pharmaceutical ingredients with high atom economy and minimal waste. scispace.comresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Diarylmethanamines

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Vessel | Large stirred tank reactor | Microreactors, packed-bed reactors |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent heat transfer |

| Mass Transfer | Can be inefficient, leading to side reactions | Efficient mixing and mass transfer |

| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes |

| Scalability | Requires larger reactors | Achieved by extending reaction time |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, time |

Synthesis of Precursors and Derivatization for Complex this compound Architectures

The construction of complex molecules based on the this compound scaffold relies on the efficient synthesis of its precursors and subsequent derivatization reactions.

The primary precursors for the synthesis of this compound are 2,3-dichlorobenzaldehyde and a phenylating agent, or (2,3-dichlorophenyl)(phenyl)methanone followed by reductive amination.

Synthesis of 2,3-Dichlorobenzaldehyde: This key precursor can be synthesized through various methods, including the oxidation of 2,3-dichlorotoluene (B105489). While traditional methods may use stoichiometric oxidants, greener approaches focus on catalytic oxidation using molecular oxygen or hydrogen peroxide.

Table 2: Selected Synthetic Routes to 2,3-Dichlorobenzaldehyde

| Starting Material | Reagents and Conditions | Key Features |

| 2,3-Dichlorotoluene | 1. NBS, AIBN, CCl4, reflux; 2. H2O, CaCO3, reflux | Two-step process involving radical bromination and hydrolysis. |

| 2,3-Dichlorotoluene | O2, Co(OAc)2/NaBr catalyst, AcOH, 100-120°C | Catalytic aerobic oxidation, a greener alternative. |

| 2,3-Dichloroaniline | 1. NaNO2, HCl, H2O, 0-5°C; 2. HCHO, NaHSO3, Cu2Cl2 | Diazotization followed by formylation. |

Synthesis of this compound: A common laboratory-scale synthesis involves the Grignard reaction between phenylmagnesium bromide and 2,3-dichlorobenzaldehyde to form the corresponding alcohol, which is then converted to the amine. A more direct approach is the reductive amination of (2,3-dichlorophenyl)(phenyl)methanone.

Derivatization for Complex Architectures: this compound serves as a valuable building block for more complex molecules, particularly in the field of medicinal chemistry. The primary amino group is a key functional handle for a variety of derivatization reactions.

N-Alkylation and N-Arylation: The amine can be functionalized through reactions with alkyl or aryl halides to introduce various substituents. This is a common strategy for modulating the pharmacological properties of a molecule.

Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides leads to the formation of stable amide and sulfonamide linkages, respectively. These functional groups can introduce new interaction points with biological targets.

Participation in Multicomponent Reactions (MCRs): The amine functionality allows this compound to be used as a component in MCRs, which are highly efficient processes for generating molecular diversity. beilstein-journals.orgbeilstein-journals.org For example, it can participate in Ugi or Mannich reactions to rapidly construct complex scaffolds. nih.gov

The development of these derivatization strategies is crucial for exploring the structure-activity relationships of new compounds based on the this compound core.

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide (e.g., CH3I), base (e.g., K2CO3) | Secondary or tertiary amine |

| N-Acylation | Acyl chloride (e.g., acetyl chloride), base | Amide |

| N-Sulfonylation | Sulfonyl chloride (e.g., tosyl chloride), base | Sulfonamide |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)3) | Substituted secondary amine |

| Ugi Reaction | Aldehyde, isocyanide, carboxylic acid | α-acylamino amide |

The strategic combination of sustainable synthesis of the core structure and efficient derivatization techniques paves the way for the development of novel and complex molecules with potential applications in various fields of chemical science.

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms of 2,3 Dichlorophenyl Phenyl Methanamine

Reactivity of the Methanamine Functional Group

The primary amine attached to a benzylic carbon is a key center of reactivity in (2,3-Dichlorophenyl)(phenyl)methanamine. This functional group can undergo a variety of transformations, including oxidation, reductive cleavage, and substitution reactions on the nitrogen atom.

Oxidation Reactions and Products Derived from the Amine Moiety

The oxidation of the primary amine moiety in this compound can lead to several products, with the outcome heavily dependent on the choice of oxidizing agent and reaction conditions. As a primary benzylic amine, the carbon-nitrogen bond is susceptible to oxidation, which can ultimately yield imines, nitriles, or nitro compounds.

Mild oxidizing agents, such as manganese dioxide (MnO₂), typically convert primary amines to imines. In this case, the initial product would be (2,3-dichlorophenyl)(phenyl)methanimine. Stronger oxidizing conditions can facilitate the formation of a nitrile. For primary amines of the RCH₂NH₂ type, reagents like sodium hypochlorite (B82951) (NaOCl) can yield the corresponding nitrile (R-C≡N). quora.com However, for a diarylmethanamine, this pathway is less direct.

Oxidation can also occur directly at the nitrogen atom. Reagents like hydrogen peroxide (H₂O₂) or peroxy acids can initially form a hydroxylamine, which is often readily oxidized further. For primary amines, this can lead to the formation of nitroso and, subsequently, nitro compounds. quora.com The use of powerful oxidants like potassium permanganate (B83412) under neutral conditions can lead to the degradative cleavage of the amine, yielding carbonyl compounds—in this instance, 2,3-dichlorobenzophenone. researchgate.net

| Oxidizing Agent | Potential Product(s) | Reaction Type |

|---|---|---|

| Manganese Dioxide (MnO₂) | (2,3-Dichlorophenyl)(phenyl)methanimine | Dehydrogenation |

| Potassium Permanganate (KMnO₄) | 2,3-Dichlorobenzophenone | Degradative Oxidation researchgate.net |

| Hydrogen Peroxide (H₂O₂), Peroxy acids | Nitroso or Nitro derivatives | N-Oxidation quora.com |

Reduction Pathways Leading to Altered Amine Derivatives

While primary amines are typically at a low oxidation state, the benzylic C-N bond in this compound is susceptible to reductive cleavage, a process known as hydrogenolysis. This reaction effectively breaks the bond between the benzylic carbon and the nitrogen atom, replacing the amino group with a hydrogen atom. stackexchange.com

This transformation is commonly achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. researchgate.net The reaction proceeds because of the stability of the potential benzylic radical or cationic intermediates that can form on the catalyst surface. stackexchange.com The hydrogenolysis of this compound would result in the formation of 2,3-dichlorotoluene (B105489) and toluene (B28343), along with ammonia (B1221849). Other reducing systems, such as samarium(II) iodide in the presence of water and an amine base, have also been shown to promote the reductive cleavage of benzylic C-N bonds, leaving the aromatic rings intact. thieme-connect.com

| Reagent/Catalyst System | Expected Products | Mechanism |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | 2,3-Dichlorotoluene, Toluene, Ammonia | Catalytic Hydrogenolysis researchgate.netstackexchange.com |

| Samarium(II) Iodide (SmI₂) / H₂O / Amine | 2,3-Dichlorotoluene, Toluene, Ammonia | Radical Defunctionalization thieme-connect.com |

N-Alkylation and N-Arylation Reactions of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile, readily participating in N-alkylation and N-arylation reactions.

N-Alkylation involves the formation of a new carbon-nitrogen bond with an alkyl group. A classic method is the reaction with alkyl halides. However, this approach often leads to poor selectivity, yielding a mixture of the secondary amine, tertiary amine, and even a quaternary ammonium (B1175870) salt, as the newly formed secondary amine is often more nucleophilic than the starting primary amine. ncert.nic.in To achieve selective mono-N-alkylation, alternative methods are employed. These include reductive amination with aldehydes or ketones, or the use of specific catalysts that promote mono-alkylation while preventing over-alkylation. organic-chemistry.org Alcohols can also serve as alkylating agents in the presence of catalysts via a "hydrogen-borrowing" mechanism. organic-chemistry.org

N-Arylation is the formation of a bond between the amine nitrogen and an aromatic ring. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions. The most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples amines with aryl halides or triflates. It is highly versatile, tolerates a wide range of functional groups, and generally proceeds under milder conditions than traditional methods. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org

Ullmann Condensation: This is a copper-catalyzed coupling of an amine with an aryl halide. Historically, this reaction required harsh conditions (high temperatures), but modern variations using specific ligands allow the reaction to proceed under milder temperatures. wikipedia.orgacs.orgresearchgate.netcdnsciencepub.commdpi.com

| Reaction Type | Reagents/Catalyst | Product Type | Key Characteristics |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Risk of over-alkylation ncert.nic.in |

| N-Alkylation | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Reductive Amination; good control |

| N-Arylation | Aryl Halide, Pd Catalyst, Ligand, Base | N-Aryl Amine | Buchwald-Hartwig Amination; versatile and mild wikipedia.orglibretexts.org |

| N-Arylation | Aryl Halide, Cu Catalyst, Ligand, Base | N-Aryl Amine | Ullmann Condensation; requires specific ligands for mild conditions wikipedia.orgacs.org |

Transformations Involving the Halogenated Aromatic Rings

The two aromatic rings of the molecule provide platforms for substitution reactions, but their reactivity is significantly different due to their respective substituents.

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring and Phenyl Ring

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The regiochemical outcome is governed by the directing effects of the existing substituents. libretexts.org

On the Phenyl Ring: The phenyl ring is substituted with the (2,3-dichlorophenyl)methanamine group [-CH(NH₂)(C₆H₃Cl₂)]. The primary amine group, through its lone pair, is a strongly activating, ortho-, para-directing group. quora.com Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur preferentially at the ortho and para positions of this ring. Steric hindrance from the bulky dichlorophenyl group may favor substitution at the less hindered para position.

On the Dichlorophenyl Ring: This ring bears three substituents: two chlorine atoms and the phenylmethanamine group.

Chlorine atoms: Halogens are deactivating toward EAS due to their inductive electron withdrawal but are ortho-, para-directing because of resonance donation from their lone pairs. quora.comlibretexts.org The chlorine at C2 directs to positions 1 (occupied), 3 (occupied), and 6. The chlorine at C3 directs to positions 2 (occupied), 4, and 5.

Phenylmethanamine group: This group is activating and ortho-, para-directing. It directs incoming electrophiles to the positions ortho and para to itself.

The combined influence of these groups determines the site of substitution. The activating effect of the phenylmethanamine group will compete with the deactivating effect of the two chlorine atoms. The directing effects are cooperative for substitution at position 6 (ortho to the C2-chloro and para to the phenylmethanamine group) and position 4 (ortho to the C3-chloro and ortho to the phenylmethanamine group). Substitution is likely to be complex, potentially yielding a mixture of isomers, with the precise outcome depending on the reaction conditions and the nature of the electrophile. ulethbridge.ca

Nucleophilic Aromatic Substitution on the Dichlorophenyl Ring

Nucleophilic Aromatic Substitution (SₙAr) involves the displacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org

The dichlorophenyl ring in this compound lacks strong EWGs like nitro (-NO₂) or cyano (-CN) groups. The chlorine atoms themselves and the phenylmethanamine group are not sufficiently activating for a standard addition-elimination SₙAr mechanism under mild conditions. libretexts.org

Therefore, to achieve nucleophilic substitution, harsh reaction conditions are generally required, proceeding through an alternative elimination-addition (benzyne) mechanism . pw.liveyoutube.comunacademy.comyoutube.commasterorganicchemistry.com This pathway involves:

Elimination: A very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu), abstracts a proton from a carbon adjacent to one of the chlorine atoms.

Benzyne (B1209423) Formation: Subsequent elimination of the chloride ion generates a highly reactive aryne intermediate, known as benzyne, which contains a formal triple bond within the aromatic ring.

Addition: The nucleophile then attacks one of the two carbons of the triple bond, followed by protonation to yield the final product.

Given the 2,3-dichloro substitution, dehydrohalogenation could potentially form two different benzyne intermediates, leading to a mixture of substitution products. This pathway requires extreme conditions and is less controlled than the SₙAr mechanism on activated rings. pw.liveyoutube.com

| Condition | Mechanism | Feasibility | Potential Nucleophiles |

|---|---|---|---|

| Mild (e.g., NaOCH₃, room temp) | Addition-Elimination (SₙAr) | Unlikely due to lack of activating EWGs libretexts.org | - |

| Harsh (e.g., NaNH₂, high temp) | Elimination-Addition (Benzyne) | Possible under forcing conditions youtube.commasterorganicchemistry.com | ⁻NH₂, ⁻OH, ⁻OR |

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₃H₁₁Cl₂N |

| (2,3-Dichlorophenyl)(phenyl)methanimine | C₁₃H₉Cl₂N |

| 2,3-Dichlorobenzophenone | C₁₃H₈Cl₂O |

| 2,3-Dichlorotoluene | C₇H₆Cl₂ |

| Ammonia | NH₃ |

| Hydrogen Peroxide | H₂O₂ |

| Manganese Dioxide | MnO₂ |

| Palladium on Carbon | Pd/C |

| Potassium Permanganate | KMnO₄ |

| Potassium tert-butoxide | C₄H₉KO |

| Samarium(II) Iodide | SmI₂ |

| Sodium Amide | NaNH₂ |

| Sodium Hypochlorite | NaOCl |

| Toluene | C₇H₈ |

Cyclization and Annulation Reactions Incorporating Halogenated Aromatic Moieties

The structural framework of this compound, featuring two aromatic rings linked by a methylene-amino bridge, presents a versatile scaffold for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization and annulation reactions. The presence of chlorine atoms on one of the phenyl rings introduces specific sites for reactivity, particularly in transition metal-catalyzed processes. Palladium-catalyzed intramolecular C-N bond formation, a variant of the Buchwald-Hartwig amination, stands out as a primary strategy for the cyclization of such halogenated diarylmethanamine precursors.

The reactivity of the chloro-substituted ring in this compound is pivotal for its participation in cyclization reactions. Palladium catalysts, in the presence of a suitable phosphine (B1218219) ligand and a base, can facilitate the intramolecular coupling between the amine nitrogen and one of the chlorinated positions on the phenyl ring. This process would lead to the formation of a dihydrophenanthridine skeleton, a core structure found in many biologically active compounds. The regioselectivity of this cyclization is an important consideration. The chlorine atom at the C2 position is sterically more hindered than the one at the C3 position. However, the ortho-relationship of the C2-chloro substituent to the benzylic carbon might favor the formation of a six-membered ring through cyclization at this position, leading to a chlorinated dihydrophenanthridine derivative.

Buchwald and coworkers have demonstrated that the cyclization of 2-chloro-N-(2-vinyl)aniline derivatives can be selectively controlled by the choice of palladium catalyst and ligand to yield various heterocyclic products, including carbazoles, indoles, dibenzazepines, and acridines. mit.edumit.edunih.govcapes.gov.brresearchgate.net This highlights the potential of palladium catalysis to mediate the intramolecular cyclization of chloro-substituted diaryl systems. While the specific substrate this compound lacks the vinyl group of the model system studied by Buchwald, the underlying principle of palladium-catalyzed intramolecular C-N bond formation involving a chloroarene remains highly relevant.

The general conditions for such intramolecular aminations typically involve a palladium(0) source, such as Pd₂(dba)₃ or Pd(OAc)₂, a sterically bulky and electron-rich phosphine ligand (e.g., a biarylphosphine), and a strong base like sodium tert-butoxide (NaOtBu). The reaction solvent is usually a high-boiling point aprotic solvent like toluene or dioxane to facilitate the reaction at elevated temperatures.

Below is a table summarizing potential cyclization products of this compound via palladium-catalyzed intramolecular amination:

| Starting Material | Potential Cyclization Product | Reaction Type | Key Bond Formed |

| This compound | Chloro-substituted Dihydrophenanthridine | Intramolecular Buchwald-Hartwig Amination | C-N |

| This compound | Acridine derivative (via subsequent oxidation) | Intramolecular Buchwald-Hartwig Amination followed by Oxidation | C-N |

Annulation reactions, where a new ring is fused onto the existing aromatic framework, can also be envisioned. These reactions might involve a multi-step sequence, potentially in a one-pot fashion, where the initial diarylmethanamine is further functionalized before the cyclization event. For instance, a palladium-catalyzed cascade reaction could involve an initial intermolecular coupling at one of the chloro positions, followed by an intramolecular cyclization.

Mechanistic Investigations of Key Reaction Pathways

The mechanistic pathway of palladium-catalyzed intramolecular amination of this compound is expected to follow the well-established catalytic cycle for Buchwald-Hartwig amination. The key reactive intermediates in this process are palladium complexes in different oxidation states.

The catalytic cycle is initiated by the oxidative addition of the C-Cl bond of the dichlorophenyl ring to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The choice of which C-Cl bond (at C2 or C3) undergoes oxidative addition first can be influenced by steric and electronic factors, as well as the nature of the palladium catalyst and ligand.

Following oxidative addition, the amine moiety of the substrate coordinates to the palladium(II) center. Subsequent deprotonation of the coordinated amine by the base present in the reaction mixture generates a palladium(II) amido complex. This is a crucial step, as the deprotonated amine is a much more potent nucleophile.

The final step of the catalytic cycle is the reductive elimination from the palladium(II) amido complex. This step involves the formation of the new C-N bond, leading to the cyclized product (a dihydrophenanthridine derivative) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The characterization of these reactive intermediates is often challenging due to their transient nature. However, studies on related systems have utilized techniques such as ³¹P NMR spectroscopy to observe the palladium-phosphine complexes involved in the catalytic cycle. Computational studies, including Density Functional Theory (DFT) calculations, have also been instrumental in elucidating the structures and relative energies of the intermediates and transition states in palladium-catalyzed C-N bond forming reactions. researchgate.net

A simplified representation of the proposed catalytic cycle is shown below:

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the mechanism of chemical reactions, particularly for identifying the rate-determining step. wikipedia.orgprinceton.edu In the context of the intramolecular cyclization of this compound, KIE experiments could provide valuable insights into the C-N bond-forming process.

A primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the deprotonation of the N-H bond is the rate-determining step. This could be investigated by comparing the reaction rates of the parent compound with its N-deuterated analogue. A significant KIE would suggest that the N-H bond is being broken in the slowest step of the reaction.

Conversely, if the oxidative addition of the C-Cl bond is rate-determining, a small or negligible N-H/N-D KIE would be anticipated. Instead, a carbon isotope effect (¹²C/¹³C KIE) at the chlorinated carbon might be observable, although these are typically smaller and more challenging to measure.

In some intramolecular C-H amination reactions catalyzed by cobalt, a large intramolecular KIE of 7 has been observed, consistent with a radical-type C-H bond activation step occurring after the rate-limiting step. researchgate.net While the palladium-catalyzed amination of a C-Cl bond is not a C-H activation, this demonstrates the utility of KIE in distinguishing between different mechanistic possibilities.

Reaction coordinate analyses, often performed using computational methods, can complement experimental KIE studies. By calculating the energy profile of the entire catalytic cycle, it is possible to identify the transition state with the highest energy, which corresponds to the rate-determining step. Such analyses can also provide detailed information about the geometry of the transition states and the nature of bond-making and bond-breaking processes.

For the palladium-catalyzed intramolecular amination of this compound, a reaction coordinate analysis would likely show that either the oxidative addition or the reductive elimination step has the highest activation barrier, depending on the specific reaction conditions and the nature of the ligand.

The following table summarizes the expected outcomes of KIE studies for different rate-determining steps in the intramolecular cyclization:

| Rate-Determining Step | Expected N-H/N-D KIE | Expected ¹²C/¹³C KIE (at C-Cl) |

| Oxidative Addition | kH/kD ≈ 1 | k¹²/k¹³ > 1 |

| N-H Deprotonation | kH/kD > 1 | k¹²/k¹³ ≈ 1 |

| Reductive Elimination | kH/kD ≈ 1 | k¹²/k¹³ ≈ 1 |

Advanced Spectroscopic and Crystallographic Characterization of 2,3 Dichlorophenyl Phenyl Methanamine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Illustrative ¹H NMR Data for (2,3-Dichlorophenyl)(phenyl)methanamine

| Proton | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.25-7.40 | m | - |

| Dichlorophenyl-H4 | 7.45 | dd | 8.0, 1.5 |

| Dichlorophenyl-H5 | 7.20 | t | 8.0 |

| Dichlorophenyl-H6 | 7.55 | dd | 8.0, 1.5 |

| Methine-CH | 5.10 | s | - |

| Amine-NH₂ | 2.50 | br s | - |

| Note: This is a hypothetical data table based on known chemical shifts for similar structural motifs. |

Illustrative ¹³C NMR Data for this compound

| Carbon | Illustrative Chemical Shift (δ, ppm) |

| Phenyl-C (quaternary) | 142.0 |

| Phenyl-CH | 128.8, 127.5, 127.0 |

| Dichlorophenyl-C1 (quaternary) | 140.5 |

| Dichlorophenyl-C2 (C-Cl) | 133.0 |

| Dichlorophenyl-C3 (C-Cl) | 131.5 |

| Dichlorophenyl-C4 | 129.5 |

| Dichlorophenyl-C5 | 127.8 |

| Dichlorophenyl-C6 | 128.2 |

| Methine-CH | 60.0 |

| Note: This is a hypothetical data table based on known chemical shifts for similar structural motifs. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique elemental formula, providing definitive confirmation of the molecular formula of this compound.

In addition to accurate mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through fragmentation analysis. When the protonated molecule [M+H]⁺ of this compound is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns helps to piece together the molecular structure.

For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-N bond and the bonds within the diphenylmethane (B89790) framework. The presence of two chlorine atoms would result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ratio of the M, M+2, and M+4 peaks providing a clear signature for the presence of two chlorine atoms.

Illustrative HRMS Fragmentation Data for this compound

| Fragment Ion | Illustrative m/z | Proposed Structure / Loss |

| [M+H]⁺ | 252.0341 | Protonated molecule |

| [M-NH₂]⁺ | 235.0076 | Loss of the amino group |

| [C₁₃H₉Cl₂]⁺ | 235.0076 | Tropylium-like ion after NH₃ loss |

| [C₇H₇]⁺ | 91.0543 | Tropylium ion from the phenylmethyl fragment |

| [C₆H₄Cl₂]⁺ | 145.9688 | Dichlorophenyl fragment |

| Note: This is a hypothetical data table based on common fragmentation patterns for similar compounds. |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

A successful single-crystal X-ray diffraction study of a suitable derivative of this compound would provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation in the solid state. Furthermore, this technique reveals details about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the physical properties of the compound. The resulting crystal structure would provide the absolute configuration if a chiral derivative is analyzed.

Illustrative Crystallographic Data for a Derivative of this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1280 |

| Z | 4 |

| R-factor | < 0.05 |

| Note: This is a hypothetical data table representing typical crystallographic parameters for an organic molecule of this size. |

Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are complementary techniques that probe the vibrational modes of a molecule. FT-IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For this compound, the FT-IR spectrum would show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C-C stretching within the aromatic rings (around 1400-1600 cm⁻¹). The C-Cl stretching vibrations would be observed in the fingerprint region at lower wavenumbers. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic UV absorptions due to π-π* transitions within the phenyl and dichlorophenyl rings. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) can be influenced by the substitution pattern on the aromatic rings.

Illustrative Vibrational and Electronic Spectroscopy Data for this compound

| Spectroscopic Technique | Illustrative Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| FT-IR | 3450, 3360 | N-H stretching |

| FT-IR | 3060 | Aromatic C-H stretching |

| FT-IR | 1590, 1480 | Aromatic C=C stretching |

| FT-IR | 750 | C-Cl stretching |

| Raman | 1005 | Symmetric ring breathing (phenyl) |

| UV-Vis | 265 | π-π* transition |

| Note: This is a hypothetical data table based on characteristic absorptions for the functional groups present. |

Computational Chemistry and Theoretical Approaches for 2,3 Dichlorophenyl Phenyl Methanamine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry, and Energetics

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic properties of molecules due to its favorable balance of accuracy and computational cost. nih.govmdpi.com DFT calculations are employed to determine the ground-state electronic structure, optimize molecular geometry, and calculate energetic properties of (2,3-Dichlorophenyl)(phenyl)methanamine.

The process typically begins with a geometry optimization, where the molecule's structure is adjusted to find a minimum on the potential energy surface. nih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311G(d,p) are commonly used for this purpose. nih.govresearchgate.net The absence of imaginary frequencies in subsequent vibrational frequency calculations confirms that the optimized structure is a true energy minimum. nih.gov

These calculations yield precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the molecule. Electronic properties derived from the optimized structure include the total energy, dipole moment, and the distribution of electron density. Studies on similar dichlorophenyl-containing compounds have successfully used DFT to correlate calculated structural parameters with experimental X-ray diffraction data. nih.govresearchgate.net

Table 1: Representative Theoretical Geometric and Electronic Parameters for this compound (Calculated via DFT/B3LYP) This table presents hypothetical, representative data that would be obtained from DFT calculations for illustrative purposes.

| Parameter | Value | Unit |

| Geometric Parameters | ||

| C-N Bond Length | 1.46 | Å |

| C-Cl (ortho) Bond Length | 1.74 | Å |

| C-Cl (meta) Bond Length | 1.73 | Å |

| C-H (amine) Bond Length | 1.01 | Å |

| C-N-H Bond Angle | 110.5 | Degrees |

| Phenyl-C-Phenyl Dihedral | 65.0 | Degrees |

| Electronic Properties | ||

| Total Energy | -1245.5 | Hartrees |

| Dipole Moment | 2.1 | Debye |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -0.9 | eV |

| HOMO-LUMO Gap | 4.9 | eV |

Ab Initio Quantum Chemical Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") quantum chemical methods are a class of computational techniques based on first principles, solving the Schrödinger equation without the use of empirical parameters. chemeurope.comwikipedia.org These methods are generally more computationally demanding than DFT but can provide higher accuracy, serving as a benchmark for other approaches. ijsr.net

The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational approximation but neglects electron correlation. wikipedia.org More advanced, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory systematically incorporate electron correlation to achieve greater accuracy. chemeurope.com For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the energies of different conformers or to obtain a highly accurate value for the energy barrier of internal rotation, providing a gold-standard reference for results obtained via DFT.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical methods are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, MD simulations can reveal the accessible conformational space, particularly the rotational freedom around the single bonds connecting the two aromatic rings to the central methanamine carbon. By simulating the molecule's trajectory over nanoseconds, researchers can identify the most stable conformers and the energy barriers between them. nih.gov This provides insight into the molecule's flexibility and the shapes it is likely to adopt in different environments, which is crucial for understanding its interactions with biological targets or crystal packing forces.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the bottleneck of a reaction. scielo.br

For this compound, theoretical methods can elucidate the mechanisms of potential reactions, such as N-alkylation, acylation, or electrophilic substitution on the aromatic rings. Calculations can determine the activation energy for each step, providing a quantitative measure of the reaction rate. scielo.br This allows for the prediction of the most likely reaction pathways and the rationalization of experimental outcomes.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a fundamental concept for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It posits that the most significant interactions between two reacting molecules involve the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair and the π-system of the phenyl rings. The LUMO is likely distributed over the anti-bonding orbitals of the aromatic systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.com FMO analysis can predict the most probable sites for electrophilic or nucleophilic attack. nih.gov

Global reactivity descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) or from vertical ionization potential and electron affinity. mdpi.comfrontiersin.org These include:

Chemical Potential (μ): Related to electronegativity, it measures the tendency of electrons to escape from the system. sciencesconf.org

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity is described by Fukui functions (f(r)) and Parr functions, which identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.orgscielo.org.mx These descriptors allow for a detailed mapping of reactivity across the this compound structure.

Table 2: Representative Conceptual DFT Global Reactivity Descriptors for this compound This table presents hypothetical, representative data derived from FMO energies for illustrative purposes.

| Descriptor | Formula | Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.35 |

| Chemical Hardness (η) | (ELUMO - EHOMO) | 4.90 |

| Global Electrophilicity (ω) | μ2 / (2η) | 1.14 |

In-depth Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs) are critical in determining the supramolecular structure, crystal packing, and molecule-receptor binding. mdpi.com While weaker than covalent bonds, their cumulative effect is significant. Computational methods are essential for identifying and quantifying these subtle forces.

For this compound, several types of NCIs are plausible. The N-H group can act as a hydrogen bond donor, and the nitrogen atom can act as an acceptor. The chlorine atoms can participate in halogen bonding, and the aromatic rings can engage in π-π stacking or C-H···π interactions. researchgate.net

Advanced analytical techniques are used to study these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): Analyzes the topology of the electron density to find bond critical points indicative of interactions.

Hirshfeld Surface Analysis: Maps intermolecular contacts in a crystal structure, providing a visual fingerprint of the types and frequencies of different interactions. nih.gov

NCI Plot (Non-Covalent Interaction Plot): Visualizes weak interactions in real space based on the electron density and its reduced gradient.

These analyses can reveal how molecules of this compound would arrange themselves in the solid state and how the molecule might interact with a biological target. mdpi.comnih.gov

Halogen Bonding in Halogenated Diaryl(phenyl)methanamine Derivatives

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. wikipedia.orgacs.org In derivatives like this compound, the chlorine atoms covalently bonded to the phenyl ring can act as halogen bond donors. The strength of this interaction generally follows the trend I > Br > Cl > F, but chlorine is still capable of forming significant bonds that influence crystal packing. wikipedia.org

The primary amine group (-NH2) in these molecules is a potent halogen bond acceptor. mdpi.com Computational studies on similar systems have shown that the interaction between a chlorinated aromatic ring and an amine can be a defining feature of the solid-state structure. The geometry of a halogen bond is typically linear, with the R-Cl···N angle approaching 180°. nih.gov

In the case of this compound, several types of halogen bonds could be computationally predicted or observed in its solid state:

Intermolecular Cl···N bonds: An interaction between a chlorine atom of one molecule and the nitrogen atom of the amine group of a neighboring molecule. This is often a dominant interaction in systems containing both amines and halogenated aromatics. mdpi.com

Intermolecular Cl···π bonds: The electron-rich π-system of the non-substituted phenyl ring can act as a soft Lewis base, accepting a halogen bond from a chlorine atom of an adjacent molecule.

Density Functional Theory (DFT) calculations are commonly employed to quantify the strength and nature of these interactions. The interaction energy for Cl···O/N halogen bonds can range from approximately 5 to 8 kJ/mol, providing significant stabilization to the supramolecular assembly. acs.org

| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kJ/mol) | Typical Geometry (R-X···Y angle) |

|---|---|---|---|---|

| Chlorine-Nitrogen | C-Cl | Amine (N) | 5 - 8 | ~180° |

| Chlorine-Chlorine (Type II) | C-Cl | C-Cl | 4 - 7 | Variable |

| Chlorine-Pi | C-Cl | Phenyl Ring (π-system) | 3 - 6 | Variable |

Hydrogen Bonding Networks and Supramolecular Architectures

Hydrogen bonding is a critical force in determining the crystal structures of molecules containing hydrogen bond donors and acceptors. mdpi.com In this compound, the primary amine group (-NH2) is an excellent hydrogen bond donor, while the nitrogen atom itself can act as an acceptor. The chlorine atoms and the aromatic π-systems can also serve as weak hydrogen bond acceptors.

The potential hydrogen bonding interactions involving the amine group include:

N-H···N: This interaction can link molecules into chains or dimers, forming robust supramolecular synthons. researchgate.net For primary amines, this can create extended one-dimensional or two-dimensional structures.

N-H···Cl: The chlorine atoms on the dichlorophenyl ring can act as weak hydrogen bond acceptors, leading to the formation of intramolecular or intermolecular contacts that further stabilize the crystal packing. nih.gov

N-H···π: The electron-rich face of the phenyl ring can act as a hydrogen bond acceptor, an interaction that often works in concert with other noncovalent forces to guide molecular assembly.

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within a crystal lattice, highlighting the relative importance of different hydrogen bonding interactions. biointerfaceresearch.com

| Bond Type (D-H···A) | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|---|

| N-H···N | Nitrogen | Nitrogen | 2.9 - 3.2 | 150 - 180 |

| N-H···Cl | Nitrogen | Chlorine | 3.2 - 3.6 | 140 - 170 |

| N-H···π | Nitrogen | Aromatic Ring | 3.3 - 3.8 | 130 - 160 |

Pi-Stacking and Other Aromatic Interactions in Solid-State Structures

Aromatic interactions, particularly π-π stacking, are fundamental in organizing molecules with phenyl groups in the solid state. mdpi.com In this compound, the presence of both an electron-deficient dichlorophenyl ring and an electron-rich phenyl ring can lead to strong, stabilizing π-π stacking interactions. researchgate.net

These interactions are typically categorized by the geometry of the stacked rings:

Face-to-Face: Where the aromatic rings are parallel and largely overlapping. This arrangement is often driven by electrostatic complementarity between an electron-rich and an electron-poor ring.

Parallel-Displaced: A more common and often more stable arrangement where the rings are parallel but shifted relative to one another.

T-shaped (Edge-to-Face): Where the edge of one aromatic ring (the electropositive C-H bonds) points towards the electron-rich face of another ring.

The interaction energy of π-π stacking is comparable to that of a strong hydrogen bond, with DFT calculations showing complexation energies that can exceed 9 kcal/mol for interactions like the hexafluorobenzene-mesitylene dimer. nih.gov The substitution of chlorine atoms on one ring enhances its quadrupole moment, making it a better partner for stacking with the unsubstituted phenyl ring. Computational studies on two-component crystals of electron-rich and electron-deficient arenes confirm that these interactions are significant contributors to the sublimation enthalpy. rsc.org

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of (2,3-Dichlorophenyl)(phenyl)methanamine?

- Methodological Answer :

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2,3-dichlorobenzyl chloride with phenylmethanamine in the presence of a base (e.g., K₂CO₃) under inert conditions can yield the target compound. Catalytic hydrogenation (H₂/Pd-C) may improve purity by reducing side products. Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and reaction time .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm the aromatic proton environment (δ 7.2–7.8 ppm for dichlorophenyl and phenyl groups) and -NMR for carbon backbone verification. IR can identify amine N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₁Cl₂N, exact mass 259.02 g/mol) .

- X-ray Crystallography : Employ SHELX programs for crystal structure determination, especially if single crystals are obtained .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the biological activity of this compound analogs?

- Methodological Answer :

Comparative SAR studies require synthesizing analogs with varying halogen positions (e.g., 2,4-dichloro vs. 2,3-dichloro). Test these analogs in enzyme inhibition assays (e.g., cytochrome P450) or receptor-binding studies. For example, 2,3-dichloro substitution may enhance lipophilicity and membrane permeability compared to 2,6-dichloro derivatives, as seen in related compounds .

Q. How can researchers resolve contradictions in solubility data for this compound?

- Methodological Answer :

Discrepancies in reported solubility (e.g., 0.0178 mmHg vapor pressure at 25°C vs. experimental observations) can arise from impurities or measurement techniques. Use standardized methods:

Q. What experimental strategies are recommended for studying the compound’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs).

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses, guided by crystallographic data from SHELX-refined structures .

- In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize analogs .

Q. How can in silico modeling improve the prediction of pharmacokinetic properties for this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (clogP ≈ 3.5), blood-brain barrier permeability, and CYP450 interactions.

- Molecular Dynamics (MD) Simulations : Simulate membrane permeation using GROMACS, incorporating lipid bilayer models .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.